4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-24-11-13-25(14-12-24)27-19-8-4-6-17(19)21(23-22(27)29)30-15-20(28)26-10-9-16-5-2-3-7-18(16)26/h2-3,5,7H,4,6,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIDCXQCHKXAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various cellular targets, including enzymes and receptors.
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with a pyrimidine precursor. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-(indolin-1-yl)-2-oxoethyl thiol) with a halogenated pyrimidinone under inert conditions (N₂ atmosphere) at 70–80°C, monitored via TLC (chloroform/methanol solvent system) .
- Piperazine substitution : Introducing the 4-methylpiperazin-1-yl group via nucleophilic substitution, requiring precise pH control (8–9) and polar aprotic solvents like DMF .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, a 15% yield increase was achieved by adjusting reaction time from 6 to 8 hours in analogous syntheses .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopenta[d]pyrimidinone core, indolin-1-yl, and methylpiperazine groups). Discrepancies in peak splitting may indicate stereochemical impurities .
- HRMS : Confirm molecular formula (e.g., C₂₃H₂₈N₆O₂S) with <2 ppm mass error .
- X-ray Crystallography : Resolve ambiguous NMR assignments using SHELXL for small-molecule refinement (e.g., bond angles in the cyclopentane ring) .
Q. How can initial biological activity screening be designed to prioritize this compound for further study?
- Methodological Answer :
- In vitro assays : Test against targets linked to its structural analogs (e.g., ATF4/NF-κB for anti-inflammatory activity). Use IC₅₀ determination via ELISA for inflammatory cytokines (TNF-α, IL-6) .
- Cell viability assays : MTT or resazurin-based protocols in HEK293 or RAW264.7 cells, with dose ranges of 1–100 μM and positive controls (e.g., dexamethasone) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets, and what limitations exist?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATF4 or NF-κB. The indolin-1-yl group may form hydrogen bonds with Arg residues, as seen in analogs .
- DFT calculations : Apply density-functional theory (e.g., B3LYP/6-31G*) to analyze electron density distribution, correlating with reactivity in nucleophilic regions .
- Limitations : Over-reliance on static protein structures may miss allosteric effects. Validate predictions with mutagenesis or SPR binding assays .
Q. How can structure-activity relationship (SAR) studies be designed using derivatives to improve potency or selectivity?
- Methodological Answer :
- Analog synthesis : Modify the thioether side chain (e.g., replace indolin-1-yl with benzisoxazole) or piperazine substituents (e.g., ethyl vs. methyl groups) .
- Data analysis : Compare IC₅₀ values across derivatives using heatmaps or PCA to identify critical substituents. For example, methylpiperazine analogs showed 3-fold higher potency than unmethylated versions in anti-inflammatory assays .
Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability. Poor solubility (logP >3) may explain in vivo inefficacy despite in vitro activity .
- Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., sulfoxide formation) that could alter activity .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
